![molecular formula C15H14ClNO3 B2913581 5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide CAS No. 878717-34-1](/img/structure/B2913581.png)
5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the molecule’s physical properties .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Pharmacological Applications : Research by Abu‐Hashem, Al-Hussain, & Zaki (2020) explored the synthesis of novel benzodifuranyl derivatives, including carboxamide compounds, for potential anti-inflammatory and analgesic agents. This study highlights the broad utility of carboxamide derivatives in drug discovery.
Investigating Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) synthesized a series of carboxamides to evaluate their potential as radiosensitizers and cytotoxins. This illustrates the application of carboxamide compounds in cancer therapy and radiology.
Chemical Structure Analysis and Applications : The research by Azizian, Mehrdad, Jadidi, & Sarrafi (2000) involved the rearrangement of benzoxazine-2-ones to quinazolinediones, highlighting the importance of structural analysis in the development of new chemical entities.
Antitumor Potential : Stevens et al. (1984) investigated the synthesis of imidazotetrazines with carboxamide groups, demonstrating their potential as antitumor agents. This study Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton (1984) emphasizes the role of such compounds in oncological research.
Exploring Anticonvulsant Properties : Kubicki, Bassyouni, & Codding (2000) researched the hydrogen bonding in anticonvulsant enaminones, which included carboxamide derivatives. Their work Kubicki, Bassyouni, & Codding (2000) contributes to understanding the structural properties relevant to anticonvulsant activity.
Propiedades
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-11(20-14)10-19-13-6-4-3-5-12(13)16/h2-8H,1,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADJUAJLNIMZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)
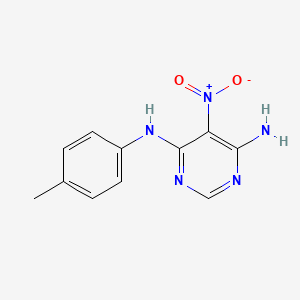

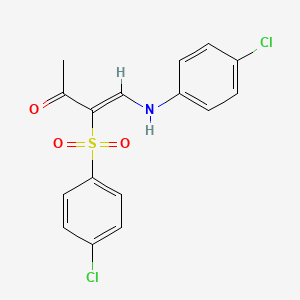
![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)
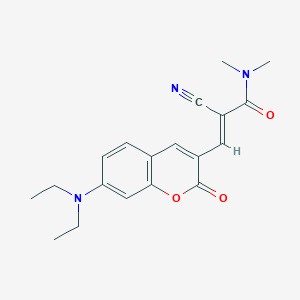
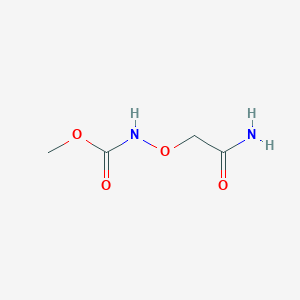

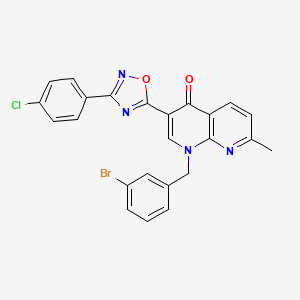
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
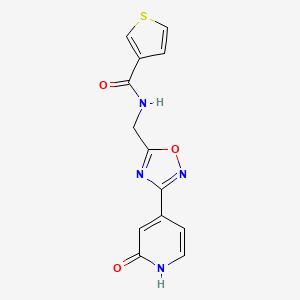
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)